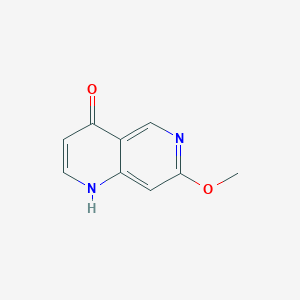

7-Methoxy-1H-1,6-naphthyridin-4-one

Description

Properties

IUPAC Name |

7-methoxy-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADPYHKTKLDHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=O)C=CNC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705263 | |

| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952138-18-0 | |

| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-1H-1,6-naphthyridin-4-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This bicyclic aromatic system, composed of two fused pyridine rings, serves as a foundational structure for a multitude of compounds with therapeutic potential.[1][2][3][4] The strategic placement of nitrogen atoms within the ring system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing molecules that can interact with various biological targets.[5][6] Derivatives of the 1,6-naphthyridine scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][7]

This technical guide focuses on a specific derivative, 7-Methoxy-1H-1,6-naphthyridin-4-one. The introduction of a methoxy group and a carbonyl function at positions 7 and 4, respectively, is anticipated to modulate the physicochemical and biological properties of the parent scaffold, offering new avenues for drug discovery and development. This document provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and potential applications of this compound, aiming to equip researchers with the foundational knowledge for its further exploration.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be established, and others can be predicted based on the analysis of its constituent functional groups and the broader class of 1,6-naphthyridine derivatives.

| Property | Value | Source |

| CAS Number | 952138-18-0 | [8] |

| Molecular Formula | C₉H₈N₂O₂ | [8] |

| Molecular Weight | 176.17 g/mol | [8] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar heterocyclic compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar heterocyclic compounds |

| Purity | Commercially available up to 99% | [8] |

Synthesis and Structural Elucidation

The synthesis of this compound, while not explicitly detailed in readily available literature, can be approached through established methodologies for constructing the 1,6-naphthyridin-4-one core. A plausible synthetic route would involve the cyclization of a suitably substituted pyridine precursor.

Conceptual Synthetic Workflow

A logical synthetic approach would involve the condensation of a 4-aminonicotinic acid derivative with a three-carbon synthon, followed by cyclization and subsequent functional group manipulation.

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

The following protocol is a generalized procedure based on known syntheses of related 1,6-naphthyridin-4-ones and should be optimized for the specific target molecule.

Step 1: Condensation and Cyclization

-

To a solution of 4-amino-6-methoxynicotinic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.2 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water, to yield the desired this compound.

Structural Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C4) will appear significantly downfield (around 160-180 ppm), and the methoxy carbon will resonate at approximately 55-60 ppm.[9][10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.06.[12]

Chemical Reactivity and Potential for Derivatization

The 1,6-naphthyridin-4-one scaffold possesses several sites amenable to chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Potential sites of reactivity on the this compound scaffold.

-

N1-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated using various electrophiles under basic conditions. This modification is crucial for modulating solubility and exploring interactions with biological targets.

-

Electrophilic Aromatic Substitution: The pyridine rings are generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at the C5 or C8 positions might be possible.

-

O-Demethylation: The methoxy group at C7 can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 7-hydroxy derivative. This hydroxyl group can then serve as a handle for further functionalization.

-

Halogenation and Cross-Coupling: Introduction of a halogen at a reactive position (e.g., C5) would open up possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents.

Potential Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a well-established pharmacophore. While specific biological data for this compound is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Anticancer Activity: Many naphthyridine derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and interaction with DNA.[3][4][7][13][14] The structural features of this compound make it a candidate for evaluation against a panel of cancer cell lines.

-

Enzyme Inhibition: The heterocyclic nature of the core structure makes it suitable for targeting the active sites of various enzymes. For instance, derivatives of the related 1,5-naphthyridine have shown inhibitory activity against enzymes like phosphodiesterases.[1]

-

Antimicrobial and Antiviral Properties: The nitrogen-containing heterocyclic systems are known to possess antimicrobial and antiviral activities.[3][4][7][15] Investigation into the activity of this compound against a range of pathogens is warranted.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally important class of 1,6-naphthyridines. This technical guide has outlined its fundamental chemical properties, proposed a viable synthetic strategy, and highlighted its potential for derivatization and application in drug discovery. The lack of extensive published data underscores the opportunity for novel research in this area. Future work should focus on the definitive synthesis and comprehensive characterization of this compound, followed by systematic biological screening to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships within the 1,6-naphthyridine family and could lead to the development of new therapeutic agents.

References

- (S)-1-(4-((4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib)

- This compound 95+%. ChemExper.

- This compound [Q07106]. ChemUniverse.

- Cas no 952138-18-0 (7-methoxy-1,4-dihydro-1,6-naphthyridin-4-one). LookChem.

- Atomax Chemicals Co., Ltd. (Page 447). ChemBuyersGuide.com, Inc.

- Купить 7-Methoxy-1H-1,6-naphthyridin-4-one,97%, 1g – Unigent. Unigent.

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- 1,6-Naphthyridin-2(1H)

- Biological Activity of Naturally Derived Naphthyridines. Molecules2021, 26, 4324.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances2025, 15, 1.

- N/A|7-Methoxy-1,6-naphthyridin-4-amine|BLD Pharm. BLD Pharm.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- 7-Methoxyflavone. PubChem.

- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0283293). NP-MRD.

- 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). NP-MRD.

- Biological Activity of Naturally Derived Naphthyridines. Molecules2021, 26, 4324.

- Biological Activity of Naturally Derived Naphthyridines. Molecules2021, 26, 4324.

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).

- 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives. Magnetic Resonance in Chemistry1992, 30, 844-848.

- Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry2024, 279, 116891.

- 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry1992, 30, 844-848.

- 1,6-Naphthyridin-2(1H)

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A2013, 117, 1038-1046.

- A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry1993, 30, 1365-1368.

- In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori.

- 7-Methoxy-1,5-naphthyridin-2(1h)-one. ChemScene.

-

discovery and SAR study of 1H-imidazo[4,5-h][16][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry2019 , 17, 9128-9140.

- Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry2022, 65, 7595-7618.

- 7-Methoxy-1-tetralone - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- 7-Methoxy-4-methylcoumarin. NIST WebBook.

- N/A|7-Methoxy-4-methyl-1,6-naphthyridine|BLD Pharm. BLD Pharm.

- UCSD Comput

- (PDF) 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules2024, 29, 639.

- 7-Methoxy-1-tetralone 99 6836-19-7. Sigma-Aldrich.

- 7-Methoxy-4-methylcoumarin. NIST WebBook.

- 4-Methyl-7-ethoxycoumarin. NIST WebBook.

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemuniverse.com [chemuniverse.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Купить 7-Methoxy-1H-1,6-naphthyridin-4-one,97%, 1g – Unigent [unigent.ru]

A Comprehensive Technical Guide to the Synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one

Abstract

The 1,6-naphthyridine scaffold is a significant heterocyclic motif frequently encountered in pharmaceutical agents and natural products, exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of a specific derivative, 7-Methoxy-1H-1,6-naphthyridin-4-one. While direct literature for this exact molecule is sparse, this document constructs a robust and logical synthetic route based on well-established chemical principles and analogous reactions reported for related structures. The proposed synthesis leverages the Gould-Jacobs reaction, a classical and effective method for constructing the core bicyclic system from a functionalized aminopyridine precursor.[4][5][6][7] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a critical analysis of the strategic choices within the synthesis.

Introduction: The Significance of the Naphthyridine Core

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their various isomers form the core of many biologically active molecules.[8] The 1,6-naphthyridine framework, in particular, is a privileged structure in medicinal chemistry, with derivatives demonstrating potential as inhibitors of various enzymes and as antimalarial agents.[3] The targeted molecule, this compound, incorporates a methoxy group, a common functional group in pharmaceuticals that can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 4-oxo functionality provides a key hydrogen bond donor/acceptor site, often crucial for target binding.

The synthesis of such heterocyclic systems is a cornerstone of drug discovery. The Gould-Jacobs reaction offers a powerful and convergent approach to building the quinoline and naphthyridinone skeletons.[5][6][9] It involves the condensation of an aromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the fused heterocyclic ring system.[5][7] This guide will detail a proposed application of this reaction to achieve the synthesis of the title compound.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of this compound (I) points to the Gould-Jacobs reaction as the key bond-forming strategy for the pyridinone ring.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 4-Amino-2-methoxypyridine (III) as the critical starting material. The synthesis, therefore, is divided into two primary stages:

-

Synthesis of the Key Precursor: Preparation of 4-Amino-2-methoxypyridine (III).

-

Construction of the Naphthyridinone Core: The Gould-Jacobs reaction to form the target molecule (I).

Synthesis of the Key Precursor: 4-Amino-2-methoxypyridine (III)

The availability and synthesis of 4-Amino-2-methoxypyridine are crucial for the overall success of the proposed pathway. This compound serves as a pivotal intermediate in organic synthesis, particularly in the creation of pharmaceutical agents.[10] There are several reported methods for its synthesis.

Method A: Nucleophilic Aromatic Substitution

One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-amino-2-chloropyridine, with sodium methoxide.[11]

Caption: Synthesis of Precursor (III) via SNAr reaction.

Experimental Protocol (Adapted from Literature): [11]

-

Dissolve 4-amino-2-chloropyridine (1.0 equiv) in tetrahydrofuran (THF).

-

Add a solution of sodium methoxide in methanol (2.0 equiv).

-

Transfer the mixture to a sealed tube and heat at 140°C for 16 hours.

-

After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-amino-2-methoxypyridine.

Method B: Nitration and Reduction

An alternative route begins with 2-methoxypyridine, which undergoes nitration followed by reduction of the nitro group.[12]

Workflow:

-

Nitration: 2-methoxypyridine is treated with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) to yield 2-methoxy-4-nitropyridine.

-

Reduction: The resulting 2-methoxy-4-nitropyridine is then reduced to 4-amino-2-methoxypyridine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

Causality and Experimental Choices:

-

Method A is more direct if the chlorinated precursor is available. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

-

Method B is advantageous if starting from the more readily available 2-methoxypyridine. Careful temperature control during nitration is critical to prevent side reactions. The choice of reducing agent in the second step can be tailored based on laboratory capabilities and desired purity.

Construction of the Naphthyridinone Core via Gould-Jacobs Reaction

With the key precursor, 4-Amino-2-methoxypyridine (III), in hand, the core of the synthesis is the Gould-Jacobs reaction. This reaction proceeds in two distinct, well-defined steps.[5][7]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Antimicrobial Activity of Naphthyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. innospk.com [innospk.com]

- 11. 4-Amino-2-methoxypyridine | 20265-39-8 [chemicalbook.com]

- 12. 4-Amino-2-methoxypyridine Manufacturer & Supplier in China | High Purity Chemical | Specifications, Uses, Safety & Price [pipzine-chem.com]

A Technical Guide to the Anticipated Spectroscopic Data of 7-Methoxy-1H-1,6-naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 7-Methoxy-1H-1,6-naphthyridin-4-one, a compound of interest in medicinal chemistry. In the absence of experimentally published spectra, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a comprehensive set of anticipated data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section includes a rationale for the predicted values, detailed experimental protocols for data acquisition, and visual aids to facilitate understanding. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of this and related naphthyridinone scaffolds.

Introduction: The Significance of this compound

The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a methoxy group and a carbonyl functionality, as in this compound, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its bioactivity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of drug discovery and development, enabling unambiguous structure elucidation and quality control. This guide provides a predictive framework for these crucial spectroscopic data points.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the N-H proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group, as well as the positions of the nitrogen atoms within the bicyclic system.

Anticipated ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | ~8.0 | d | ~6.0 |

| H3 | ~6.5 | d | ~6.0 |

| H5 | ~8.8 | s | - |

| H8 | ~7.2 | s | - |

| OCH₃ | ~3.9 | s | - |

| NH | ~12.0 | br s | - |

Rationale for Predictions:

-

Aromatic Protons: The protons on the pyridinone ring (H2 and H3) will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent carbonyl group at C4 will deshield H3, however, the mesomeric effect of the lactam nitrogen will counteract this. The protons on the pyridine ring (H5 and H8) are influenced by the methoxy group and the ring nitrogen. The methoxy group at C7 is expected to exert a shielding effect on the ortho proton (H8) and the para proton (H5) through resonance, shifting them upfield compared to the unsubstituted naphthyridinone. The H5 proton, being alpha to a nitrogen atom, is expected to be the most downfield of the aromatic protons.

-

Methoxy Protons: The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[1]

-

N-H Proton: The lactam N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Structural Assignment Workflow:

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms and the resonance effects of the substituents.

Anticipated ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~120 |

| C5 | ~155 |

| C7 | ~165 |

| C8 | ~100 |

| C8a | ~140 |

| OCH₃ | ~56 |

Rationale for Predictions:

-

Carbonyl Carbon: The carbonyl carbon (C4) is expected to be the most downfield signal, typically appearing around 175 ppm.[2]

-

Aromatic Carbons: The carbons attached to heteroatoms will be significantly deshielded. C7, attached to the methoxy group, and C2 and C5, alpha to nitrogen atoms, are expected at downfield shifts. Carbons ortho and para to the electron-donating methoxy group (C8 and C5, respectively) will be shielded.

-

Methoxy Carbon: The methoxy carbon will appear as a sharp signal around 56 ppm.[3]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Heteronuclear Correlation Workflow:

Caption: 2D NMR workflow for unambiguous assignment of ¹H and ¹³C signals.

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of polar, heterocyclic compound.

Anticipated Mass Spectrometry Data (ESI+):

| Ion | Predicted m/z |

| [M+H]⁺ | 177.06 |

| [M+Na]⁺ | 199.04 |

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ is likely to involve the loss of small neutral molecules. A primary fragmentation pathway could be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the pyridinone ring.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the spectrum in positive ion mode over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and determine its accurate mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Proposed Fragmentation Pathway:

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Anticipated IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (lactam) | 3200-3000 | Medium, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methoxy) | 2950-2850 | Medium |

| C=O stretch (lactam) | 1680-1650 | Strong |

| C=C and C=N stretch | 1620-1450 | Medium to strong |

| C-O stretch (aryl ether) | 1275-1200 (asymmetric) | Strong |

| 1075-1020 (symmetric) | Strong |

Rationale for Predictions:

-

N-H and C=O Stretching: The lactam functionality will give rise to a characteristic broad N-H stretching band and a strong carbonyl (C=O) stretching absorption.

-

Aromatic and Aliphatic C-H Stretching: The spectrum will show C-H stretching vibrations for the aromatic rings and the methoxy group in their respective typical regions.

-

C-O Stretching: The aryl ether linkage of the methoxy group will produce two strong C-O stretching bands.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the KBr pellet. Then, record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the detailed experimental protocols, offer a valuable starting point for researchers engaged in the synthesis, identification, and development of this and related heterocyclic compounds. The principles and comparative data used in this guide underscore the power of spectroscopic analysis in modern chemical research.

References

- Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 735-740.

- Kutateladze, A. G., & Novikov, R. A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 789-796.

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]

- J. Pharm. Pharm. Sci. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.

-

ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

- Jackson, T. A., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8246–8256.

-

ResearchGate. (n.d.). Fragmentation products formed on mass-selection and dissociation of (A).... Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-6H-indolo[3,2,1-de][3][4]naphthyridin-2,6-dione - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Maleki, A., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Scientific Reports, 15(1), 12345.

- Perjési, P. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(4), 360-370.

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- Singh, P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2530.

- Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(11), 2577.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

DiscovIR. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]...

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Pharmaceutical Press. (n.d.). Examples of IR spectra of drug molecules. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Tetrahedron Letters. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Tetrahedron Letters, 53(37), 5034-5037.

- Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543.

-

Organic Chemistry Data. (n.d.). 9.5 Curphy-Morrison Additivity Constants for Proton NMR. Retrieved from [Link]

- Wawer, I., & Dabrowska, M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056.

- de Castro, A., et al. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 896-914.

- Marco-Contelles, J., et al. (2020). 1,6-Naphthyridin-2(1H)

- Agrawal, P. K. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891.

Sources

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the 7-Methoxy-1H-1,6-naphthyridin-4-one Core Scaffold

The 1,6-naphthyridine ring system represents a "privileged scaffold" in medicinal chemistry, a designation earned by its recurring presence in a multitude of biologically active compounds.[1] These bicyclic heteroaromatic structures are capable of forming a diverse array of non-covalent interactions with biological macromolecules, making them versatile starting points for the design of potent and selective therapeutic agents. Their derivatives have demonstrated a wide spectrum of activities, including potent inhibition of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4][5][6]

This guide focuses on a specific, yet foundational, member of this family: This compound (CAS Number: 952138-18-0) . While this particular molecule is not extensively characterized as a stand-alone therapeutic, its structure embodies the core pharmacophoric features that make the 1,6-naphthyridine class so compelling. It serves as a crucial chemical intermediate and a foundational scaffold for the development of more complex, highly active derivatives.

For researchers, scientists, and drug development professionals, understanding the core properties, synthetic accessibility, and biological potential of this scaffold is paramount. This document provides a technical deep-dive into the this compound core, offering insights into its chemical properties, a plausible synthetic route, and the strategic application of this scaffold in the context of kinase inhibitor development.

Physicochemical and Structural Characteristics

A thorough understanding of a scaffold's physicochemical properties is the bedrock of any rational drug design campaign. These parameters govern solubility, permeability, and metabolic stability, ultimately influencing pharmacokinetic and pharmacodynamic outcomes.

| Property | Value | Source |

| CAS Number | 952138-18-0 | [7] |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | [7] |

| Appearance | Expected to be an off-white to yellow solid | By Analogy |

| Solubility | Predicted to be soluble in DMSO and polar organic solvents like methanol and DMF. Poorly soluble in water. | By Analogy & Experience |

| Hydrogen Bond Donors | 1 (from the N-H group) | Calculated |

| Hydrogen Bond Acceptors | 3 (two nitrogens, one carbonyl oxygen) | Calculated |

The structure features a planar, aromatic naphthyridine core, which is conducive to π-stacking interactions within protein active sites. The methoxy group at the 7-position and the ketone at the 4-position are key electronic modulators of the ring system and provide handles for further chemical modification. The N-H at position 1 is a critical hydrogen bond donor, a feature often exploited in kinase hinge-binding motifs.

Synthetic Strategy: A Plausible Route to the Core Scaffold

Causality Behind the Synthetic Design: The chosen strategy, a variation of the Gould-Jacobs reaction, is a classic and reliable method for constructing quinolone and naphthyridinone cores. It involves the condensation of an aniline-type precursor with a malonic ester derivative, followed by a thermal cyclization. This approach is favored for its efficiency and the accessibility of the starting materials.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Condensation to form Diethyl 2-((2-methoxy-4-pyridyl)amino)methylenemalonate

-

To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-methoxypyridine (1.0 eq).

-

Add absolute ethanol to create a 0.5 M solution.

-

Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The intermediate product often precipitates.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate adduct.

Self-Validation Check: The structure of the intermediate should be confirmed by ¹H NMR, looking for the characteristic signals of the vinyl proton and the ethyl ester groups, and by mass spectrometry to confirm the expected molecular weight.

Step 2: Thermal Cyclization to Yield this compound

-

In a high-temperature reaction vessel, add the dried intermediate adduct from Step 1.

-

Add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) as a high-boiling solvent, typically 5-10 mL per gram of adduct.

-

Heat the mixture to 240-250 °C with stirring. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

-

Allow the mixture to cool to below 100 °C, then add hexane or petroleum ether to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Self-Validation Check: The final product's identity and purity should be rigorously confirmed. ¹H NMR should show the disappearance of the ethyl ester signals and the appearance of the aromatic protons of the newly formed ring. High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₉H₈N₂O₂. Purity should be assessed by HPLC.

Biological Context and Potential Applications: A Scaffold for Kinase Inhibition

The true value of the this compound scaffold lies in its potential as a building block for potent kinase inhibitors. Numerous studies have shown that the 1,6-naphthyridine core can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.[2][9]

Hypothesized Mechanism of Action: Based on the extensive literature for related compounds, the 1,6-naphthyridin-4-one core is an excellent mimic of the adenine region of ATP. It is designed to bind to the hinge region of the kinase active site, a conserved segment that anchors ATP. The N-H at position 1 and the nitrogen at position 6 typically form crucial hydrogen bonds with the backbone of the hinge region, as depicted below.

Figure 2: Hypothesized binding mode of the 1,6-naphthyridin-4-one core in a kinase active site.

This binding mode orients the rest of the molecule towards the solvent-exposed region of the active site. The positions at C2, C5, and C8 are prime vectors for introducing substituents that can target specific pockets, thereby achieving potency and selectivity for kinases such as RET, MET, or Aurora kinases.[2][3][9]

Representative Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To evaluate derivatives of the this compound scaffold, a robust and high-throughput kinase inhibition assay is required. The LanthaScreen™ platform is an excellent example of a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that is widely used in drug discovery.

Principle of the Assay: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Inhibition is detected as a decrease in the FRET signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.

-

Create a serial dilution series of the test compound in DMSO, typically 11 points for a dose-response curve.

-

Prepare the Kinase/Tracer/Antibody mixture in the appropriate kinase buffer as per the manufacturer's protocol. The mixture will contain the target kinase (e.g., RET), a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

-

Assay Plate Setup:

-

Using a low-volume 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase) using DMSO alone.

-

Add 2.5 µL of the Kinase/Tracer/Antibody mixture to all wells.

-

Add 5 µL of ATP solution to all wells to initiate the binding reaction. The final volume is 10 µL.

-

-

Incubation and Reading:

-

Seal the plate and centrifuge briefly to mix the contents.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Normalize the data using the positive and negative controls.

-

Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validating System: The protocol's integrity is maintained by the inclusion of appropriate controls. The Z'-factor, calculated from the positive and negative controls, should be ≥ 0.5 to ensure the assay is robust and the data is reliable. Reference inhibitors with known potency against the target kinase should also be included to validate assay performance.

Conclusion and Future Directions

This compound is a foundational scaffold that holds significant promise for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. Its synthetic tractability and favorable structural features make it an ideal starting point for medicinal chemistry campaigns. By leveraging the synthetic and screening methodologies outlined in this guide, researchers can effectively explore the chemical space around this privileged core. Future efforts will undoubtedly focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a broad panel of disease-relevant targets to unlock its full therapeutic potential.

References

-

Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry. Available at: [Link]

-

Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. National Institutes of Health. Available at: [Link]

-

7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine | C15H13N3O | CID 477672. PubChem. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

-

Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Europe PMC. Available at: [Link]

-

This compound. ChemUniverse. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h][2][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. PubMed. Available at: [Link]

-

Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. PubMed. Available at: [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. Available at: [Link]

-

1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives. ResearchGate. Available at: [Link]

-

Anti-inflammatory activity of a naphthyridine derivative... PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. PubMed. Available at: [Link]

-

Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. PubMed. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Naphthyridinone Scaffold and the Influence of Methoxy Substitution

An In-depth Technical Guide to the Biological Activity of Methoxy-Substituted Naphthyridinones

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their rigid structure and ability to form multiple hydrogen bonds allow them to effectively interact with a wide range of biological targets. The introduction of a ketone group, forming a naphthyridinone, further enhances this potential. This guide focuses specifically on methoxy-substituted naphthyridinones, exploring how the addition of one or more methoxy (-OCH₃) groups critically modulates their biological activity.

The methoxy group, while seemingly simple, exerts a profound influence on a molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also act as a hydrogen bond acceptor and alter the electronic distribution within the aromatic system, thereby fine-tuning the binding affinity for specific enzyme targets. These modifications have unlocked significant potential, leading to the discovery of potent anticancer, kinase inhibitory, and antimicrobial agents.[3][4] This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of these activities, the underlying mechanisms, and the robust experimental protocols required for their evaluation.

Part 1: Anticancer and Cytotoxic Activity

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Methoxy-substituted naphthyridinones have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.[1][5]

Primary Mechanism: Kinase Inhibition

A significant portion of the anticancer activity of these compounds stems from their ability to inhibit protein kinases. Kinases are enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer.[6] By blocking the activity of specific kinases involved in tumor growth and proliferation, these inhibitors can effectively halt cancer progression.[7]

-

c-Met Kinase: The c-Met proto-oncogene is a receptor tyrosine kinase that, when activated, drives tumor growth, angiogenesis, and metastasis. Several novel 1,6-naphthyridine and 2,7-naphthyridinone derivatives have been developed as potent c-Met inhibitors.[8][9] Western blot experiments have confirmed that the cytotoxic activity of some of these compounds is achieved by suppressing the phosphorylation of the c-Met kinase.[8]

-

Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity has been linked to cancer progression and metastasis.[10] Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, presenting a therapeutic avenue for cancers where this kinase is overactive.[10]

-

PKMYT1 Kinase: As a crucial regulator of the G2/M cell cycle checkpoint, PKMYT1 is a promising target for cancer therapy. Potent and selective naphthyridinone derivatives have been discovered that inhibit PKMYT1, leading to promising in vivo antitumor efficacy.[11]

Secondary Mechanism: Induction of Programmed Cell Death

Beyond kinase inhibition, certain naphthyridine derivatives can directly trigger programmed cell death (PCD) in cancer cells.[12] Apoptosis, a common mechanism for chemotherapy, involves a cascade of caspase enzymes that dismantle the cell in a controlled manner. A novel naphthyridine derivative, designated 3u, has been shown to induce apoptosis at high concentrations in human melanoma cells by activating caspase-3 and caspase-8.[12] Interestingly, at lower concentrations, the same compound was found to induce necroptosis, an alternative, regulated form of necrosis, by activating RIP1 and MLKL kinases.[12] This dual mechanism suggests a robust antitumor potential that may be harder for cancer cells to develop resistance against.

Data Summary: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

| Compound Class/Name | Methoxy Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[de][13][14]naphthyridin-3-one | 8-methoxy | HL60 (Leukemia) | 0.03 - 8.5 | [15] |

| 10-methoxycanthin-6-one | 10-methoxy | DU145 (Prostate) | 1.58 (µg/mL) | [1] |

| Chalcone Derivative (3c) | 3,4,5-trimethoxy | HeLa (Cervical) | 0.019 | [16] |

| Chalcone Derivative (3c) | 3,4,5-trimethoxy | HCT15 (Colon) | 0.020 | [16] |

| Chalcone Derivative (3e) | 3,5-dimethoxy | A549 (Lung) | >0.022 | [16] |

| Aminobenzylnaphthol (MMZ-140C) | Not specified in abstract | BxPC-3 (Pancreatic) | 30.15 | [17] |

| Aminobenzylnaphthol (MMZ-45B) | Not specified in abstract | HT-29 (Colorectal) | 31.78 | [17] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of living cells.[13][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]

Causality and Trustworthiness: This protocol is self-validating through the inclusion of controls. The "untreated cells" control establishes the baseline for 100% viability, while the "vehicle control" (e.g., DMSO) ensures that the solvent used to dissolve the compound does not have its own cytotoxic effects. The "positive control" with a known cytotoxic drug validates that the assay system is responsive.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted naphthyridinone, typically in a serial dilution. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as negative controls. Incubate for a period of 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.[19]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow viable cells to metabolize the MTT into formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[13][19]

-

Absorbance Reading: Mix gently by pipetting up and down. Measure the optical density (OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[2] Naphthyridine derivatives have a well-established history as antimicrobials, with nalidixic acid being one of the first quinolone antibiotics.[20] Methoxy substitution on the naphthyridinone core has been explored to enhance potency and broaden the spectrum of activity.[21]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antimicrobial action for this class of compounds is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[20][21]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is critical for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.

By binding to and inhibiting these enzymes, methoxy-substituted naphthyridinones block DNA replication, leading to a rapid bactericidal effect.[22] This mechanism is shared with the highly successful fluoroquinolone class of antibiotics.[22]

Data Summary: In Vitro Antimicrobial Potency

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class/Name | Methoxy Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Canthin-6-one | None (for comparison) | Staphylococcus aureus | 0.49 | [1][15] |

| 10-methoxycanthin-6-one | 10-methoxy | Staphylococcus aureus | 3.91 | [1][15] |

| Canthin-6-one | None (for comparison) | Escherichia coli | 3.91 | [1][15] |

| 10-methoxycanthin-6-one | 10-methoxy | Methicillin-resistant S. aureus (MRSA) | 3.91 | [1][15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a quantitative method used to determine the exact MIC of an antimicrobial agent. It involves challenging the microorganism with a range of compound concentrations in a liquid growth medium.[23]

Causality and Trustworthiness: The protocol's reliability is ensured by including a "growth control" (no compound) to confirm the bacteria are viable and a "sterility control" (no bacteria) to ensure the medium is not contaminated. A known antibiotic is often used as a positive control to validate the susceptibility of the bacterial strain.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and dilute it further so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[23]

-

Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a "growth control" well that contains no compound. Leave a "sterility control" well with only broth.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[23]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Alternatively, growth can be measured by reading the optical density (OD) at 600 nm.[14]

Experimental Protocol: Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion test is a valuable qualitative or semi-quantitative screening method to assess the antimicrobial activity of a compound.[24][25]

Causality and Trustworthiness: A compound with antimicrobial activity will diffuse from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[24] The diameter of this zone correlates with the potency of the compound and the susceptibility of the organism.

Methodology:

-

Plate Preparation: Prepare a bacterial lawn by evenly spreading a standardized suspension of the target microorganism over the surface of a Mueller-Hinton agar plate using a sterile swab.[25]

-

Disk Application: Aseptically place a sterile paper disk (typically 6 mm in diameter) impregnated with a known concentration of the methoxy-substituted naphthyridinone onto the center of the agar surface.

-

Incubation: Invert the plate and incubate for 18-24 hours at 36-37°C.[25]

-

Measurement: After incubation, measure the diameter of the clear zone of no growth around the disk in millimeters. The size of the zone is indicative of the compound's antimicrobial potency.[25]

Conclusion and Future Outlook

Methoxy-substituted naphthyridinones represent a versatile and highly tractable chemical scaffold for the development of new therapeutics. Their demonstrated ability to potently inhibit key oncogenic kinases and essential bacterial enzymes underscores their significant potential in oncology and infectious disease. The strategic placement of methoxy groups provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on expanding the structure-activity relationship (SAR) studies to further refine these molecules, enhancing their selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.[26] In the antimicrobial space, exploring the efficacy of these compounds against a broader range of multidrug-resistant pathogens is a critical next step. As our understanding of the molecular drivers of disease deepens, the rational design of novel methoxy-substituted naphthyridinones will undoubtedly yield next-generation drug candidates with superior efficacy and clinical utility.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Online] Available from: [Link]

-

Wikipedia. MTT assay. [Online] Available from: [Link]

-

Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). [Online] Available from: [Link]

-

MDPI. A Microplate Growth Inhibition Assay for Screening Bacteriocins against Listeria monocytogenes to Differentiate Their Mode-of-Action. [Online] Available from: [Link]

-

ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be... [Online] Available from: [Link]

-

Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity. [Online] Available from: [Link]

-

PubMed Central (PMC). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Online] Available from: [Link]

-

Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test. [Online] Available from: [Link]

-

Joinsysmed. Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. [Online] Available from: [Link]

-

PubMed Central (PMC). High-throughput assessment of bacterial growth inhibition by optical density measurements. [Online] Available from: [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. [Online] Available from: [Link]

-

Karger. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Online] Available from: [Link]

-

PubMed Central (PMC). Guidelines for clinical evaluation of anti‐cancer drugs. [Online] Available from: [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Online] Available from: [Link]

-

YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Online] Available from: [Link]

-

ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Online] Available from: [Link]

-

PubMed. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. [Online] Available from: [Link]

-

ResearchGate. Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461 | Request PDF. [Online] Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Online] Available from: [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Online] Available from: [Link]

-

MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Online] Available from: [Link]

-

Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. [Online] Available from: [Link]

-

PubMed. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. [Online] Available from: [Link]

-

ResearchGate. Can anyone suggest a protocol for a kinase assay? [Online] Available from: [Link]

-

PubMed. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. [Online] Available from: [Link]

-

PubMed Central (PMC). Biological Activity of Naturally Derived Naphthyridines. [Online] Available from: [Link]

-

PubMed. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. [Online] Available from: [Link]

-

National Institutes of Health (NIH). A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. [Online] Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Online] Available from: [Link]

-

ResearchGate. Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity | Request PDF. [Online] Available from: [Link]

-

PubMed. Antimicrobial Activity of Naphthyridine Derivatives. [Online] Available from: [Link]

-

PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Online] Available from: [Link]

-

ResearchGate. (PDF) Biological Activity of Naturally Derived Naphthyridines. [Online] Available from: [Link]

-

PubMed Central (PMC). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. [Online] Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Online] Available from: [Link]

-

ResearchGate. Fused naphthyridines with biological applications. [Online] Available from: [Link]

-

PubMed Central (PMC). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. [Online] Available from: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay - Wikipedia [en.wikipedia.org]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microchemlab.com [microchemlab.com]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. reactionbiology.com [reactionbiology.com]

The 1,6-Naphthyridin-4-one Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities.[1][2] This guide provides an in-depth analysis of the 1,6-naphthyridin-4-one scaffold, a prominent derivative, as a privileged structure in the design of targeted therapeutics. We will explore its demonstrated utility in targeting a range of clinically relevant proteins, with a primary focus on protein kinases, DNA repair enzymes, and molecular chaperones. This document synthesizes current research to provide a technical overview of key targets, structure-activity relationships (SAR), and the experimental methodologies crucial for validating drug candidates based on this promising scaffold. The discussion will emphasize the causal relationships behind experimental design and the principles of developing robust, self-validating assays for screening and characterization.

Introduction: The Versatility of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine motif is a key pharmacophoric group found in both natural products and synthetic molecules, exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets. The "-one" functional group at the 4-position of the 1,6-naphthyridin-4-one scaffold further enhances its potential by providing an additional hydrogen bond acceptor/donor site, which is critical for anchoring ligands within the active sites of enzymes. This guide will dissect the application of this scaffold against several high-value therapeutic targets.

Targeting Protein Kinases: A Major Anticancer Strategy

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,6-naphthyridin-4-one scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.

MET Kinase: Overcoming Cancer Cell Proliferation and Metastasis

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a key driver in the development and progression of various cancers.[5] Overexpression or mutation of MET leads to uncontrolled cell growth, invasion, and metastasis. Several research groups have successfully developed 1,6-naphthyridin-4-one derivatives as potent MET inhibitors.[6][7][8]

A scaffold-hopping strategy from a 2,7-naphthyridinone inhibitor led to the discovery of 3-phenyl-1,6-naphthyridin-4-one derivatives with impressive MET inhibitory potency.[6] Systematic optimization of this scaffold resulted in compounds with not only high potency but also favorable pharmacokinetic profiles, demonstrating oral bioavailability and efficacy in xenograft models.[7][8]

The binding of Hepatocyte Growth Factor (HGF) to the MET receptor induces dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and motility. Inhibitors based on the 1,6-naphthyridin-4-one scaffold typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the MET kinase domain and preventing its phosphorylation and subsequent activation.

Caption: MET signaling pathway and point of inhibition.

| Compound ID | MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Oral Bioavailability (F%) | Reference |

| 8 | 9.8 | - | 12% | [6][7] |

| 9g | 9.8 | - | 63% | [7] |

| 20j | Potent (not specified) | Favorable Selectivity | Orally Bioavailable | [8] |

| 23a | 7.1 | 22880 | 57.7% | [7] |

Note: Some compounds were designed as dual MET/VEGFR-2 inhibitors, while others were optimized for MET selectivity.

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.

Principle: The assay measures the inhibition of phosphorylation of a GFP-labeled substrate by the MET kinase. A terbium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing terbium (donor) and GFP (acceptor) into close proximity, generating a FRET signal. Inhibition of the kinase reduces this signal.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the 1,6-naphthyridin-4-one test compounds in DMSO, typically starting from 10 mM. Further dilute in the kinase reaction buffer to achieve the desired final assay concentrations.

-

Reagent Preparation:

-

Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Prepare MET Kinase/Substrate Solution: Dilute recombinant MET kinase and GFP-poly-GT substrate in the reaction buffer to 2X the final concentration.

-